molecular formula C15H19N5OS B10985550 1-(4,6-dimethylpyrimidin-2-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide

1-(4,6-dimethylpyrimidin-2-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide

Cat. No.: B10985550
M. Wt: 317.4 g/mol
InChI Key: VAQSUPWVWTXABW-UHFFFAOYSA-N
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Description

1-(4,6-dimethylpyrimidin-2-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide is a synthetic organic compound that features a pyrimidine ring, a thiazole ring, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidine ring: Starting from appropriate precursors, the pyrimidine ring can be synthesized through condensation reactions.

    Thiazole ring synthesis: The thiazole ring can be formed via cyclization reactions involving thioamides and α-haloketones.

    Piperidine ring formation: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives or other cyclization methods.

    Coupling reactions: The final compound is obtained by coupling the pyrimidine, thiazole, and piperidine intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-dimethylpyrimidin-2-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially affecting the thiazole or piperidine rings.

    Reduction: Reduction reactions might target the pyrimidine or thiazole rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1-(4,6-dimethylpyrimidin-2-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications, depending on its biological activity.

    Industry: Use in the synthesis of other valuable compounds or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, affecting their function through binding interactions. The exact molecular targets and pathways would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound would lie in its specific combination of rings and substituents, which could confer unique biological or chemical properties.

Properties

Molecular Formula

C15H19N5OS

Molecular Weight

317.4 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C15H19N5OS/c1-10-8-11(2)18-14(17-10)20-6-3-4-12(9-20)13(21)19-15-16-5-7-22-15/h5,7-8,12H,3-4,6,9H2,1-2H3,(H,16,19,21)

InChI Key

VAQSUPWVWTXABW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=NC=CS3)C

Origin of Product

United States

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